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molecular formula C10H14BrN B3118060 1-(4-Bromophenyl)-2-methylpropan-2-amine CAS No. 23063-68-5

1-(4-Bromophenyl)-2-methylpropan-2-amine

Cat. No. B3118060
M. Wt: 228.13 g/mol
InChI Key: DXXPWEKAYXAOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835472B2

Procedure details

28.0 g (109 mmol) N-[2-(4-bromo-phenyl)-1,1-dimethyl-ethyl]-formamide (I35) are added to 102 mL water and 101 mL (1218 mmol) conc. HCl and stirred at reflux for 8 h. Then heating is stopped and the mixture is stirred at r.t. over night. The precipitate is filtered, washed with TBME and dried in vacuo.
Name
N-[2-(4-bromo-phenyl)-1,1-dimethyl-ethyl]-formamide
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
101 mL
Type
reactant
Reaction Step One
Name
Quantity
102 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH:12]C=O)([CH3:11])[CH3:10])=[CH:4][CH:3]=1.Cl>O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([NH2:12])([CH3:10])[CH3:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
N-[2-(4-bromo-phenyl)-1,1-dimethyl-ethyl]-formamide
Quantity
28 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(C)(C)NC=O
Name
Quantity
101 mL
Type
reactant
Smiles
Cl
Name
Quantity
102 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
Then heating
STIRRING
Type
STIRRING
Details
the mixture is stirred at r.t. over night
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed with TBME
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)CC(C)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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